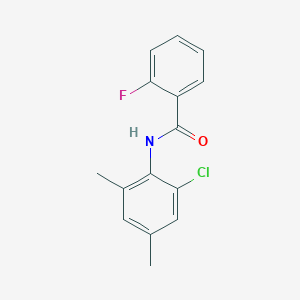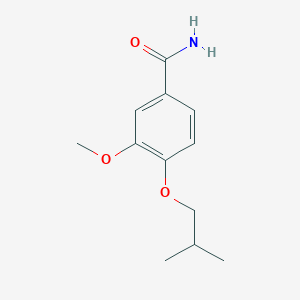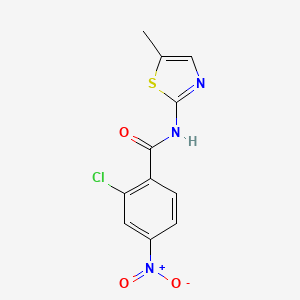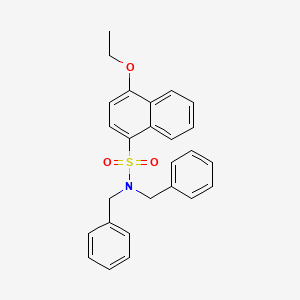
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide leads to blockade of these downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit cell proliferation and migration. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide also modulates the tumor microenvironment by decreasing the production of cytokines and chemokines that promote tumor growth and survival. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has also shown potent and durable inhibition of BTK in preclinical studies, suggesting that it may have long-lasting effects in patients. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its relatively short half-life, which may require frequent dosing or the development of sustained-release formulations.
Future Directions
There are several potential future directions for the development and application of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide. One area of interest is the combination of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance anti-tumor effects. Another potential application is the use of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also mediated by B-cell receptor signaling. Finally, the development of novel formulations or delivery methods may improve the pharmacokinetic properties of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide and enhance its clinical efficacy.
Synthesis Methods
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with 2-fluorobenzoyl chloride, followed by purification and isolation of the final product. The synthesis process has been optimized to achieve high yields and purity of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-7-10(2)14(12(16)8-9)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRRCLOEPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)





![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)


![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)